molecular formula C8H9BrFNO B8630110 2-Amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol

2-Amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol

Cat. No.: B8630110
M. Wt: 234.07 g/mol
InChI Key: OOYXYCPMBGDRAZ-UHFFFAOYSA-N
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Description

2-Amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H9BrFNO and its molecular weight is 234.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-amino-1-(2-bromo-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2

InChI Key

OOYXYCPMBGDRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(CN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add trimethylsilyl cyanide (1.01 mL, 7.39 mmol) and zinc diiodide (0.11 g, 0.37 mmol) to a solution of 2-bromo-4-fluorobenzaldehyde (1.5 g, 7.39 mmol) in DCM (10 mL). Stir the mixture overnight at RT. Remove the solvent. Dissolve the residue in THF (5 mL) and cool at 0° C. Add borane-THF complex (11.1 mL, 11.1 mmol). Stir the mixture at RT for 3 h. Add 1 M HCl slowly and stir for 15 min. Adjust the pH to basic with saturated sodium carbonate. Extract with DCM. Dry it over sodium sulfate and concentrate to give the title compound as a colorless oil (1.5 g, 86%). MS (ES) m/z 235 [M+1]+.
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

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